9-Nitro-octadeca-9-enoic acid

PPARγ Nuclear Receptor Metabolic Disease

9-Nitro-octadeca-9-enoic acid (9-nitrooleic acid, CAS 875685-44-2) is a prototypical electrophilic nitro-fatty acid (NO₂-FA) formed endogenously by nitric oxide- and nitrite-dependent nitration of oleic acid. It functions as a pleiotropic lipid mediator, engaging multiple signaling pathways including PPARγ agonism, Nrf2/Keap1 pathway activation, and direct enzyme inhibition via covalent modification of catalytic cysteine residues.

Molecular Formula C18H33NO4
Molecular Weight 327.5 g/mol
Cat. No. B13897491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Nitro-octadeca-9-enoic acid
Molecular FormulaC18H33NO4
Molecular Weight327.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=C(CCCCCCCC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C18H33NO4/c1-2-3-4-5-6-8-11-14-17(19(22)23)15-12-9-7-10-13-16-18(20)21/h14H,2-13,15-16H2,1H3,(H,20,21)
InChIKeyCQOAKBVRRVHWKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 9-Nitro-octadeca-9-enoic Acid: A Nitro-Fatty Acid Research Tool


9-Nitro-octadeca-9-enoic acid (9-nitrooleic acid, CAS 875685-44-2) is a prototypical electrophilic nitro-fatty acid (NO₂-FA) formed endogenously by nitric oxide- and nitrite-dependent nitration of oleic acid [1]. It functions as a pleiotropic lipid mediator, engaging multiple signaling pathways including PPARγ agonism, Nrf2/Keap1 pathway activation, and direct enzyme inhibition via covalent modification of catalytic cysteine residues [1]. As a single regioisomer in the (E)-configuration, it is distinct from the more extensively studied 9- and 10-nitrooleic acid mixture (OA-NO₂) and the naturally predominant 10-nitro isomer, making its procurement essential for structure-activity relationship (SAR) studies where positional and stereochemical specificity determines biological outcome [2].

Why 9-Nitro-octadeca-9-enoic Acid Cannot Be Replaced by Generic Nitro-Oleic Acid Mixtures


Substituting 9-nitro-octadeca-9-enoic acid with the commonly available 9(10)-nitrooleic acid mixture (OA-NO₂) introduces a critical confounding variable: the 9-nitro and 10-nitro regioisomers exhibit non-equivalent pharmacological profiles [1]. For instance, in PPARγ ligand-binding assays, the 9-nitro isomer (E-9-NO₂-18:1) displays an IC₅₀ of 0.98 µM, whereas its 10-nitro counterpart shows an IC₅₀ of 1.61 µM, a 1.64-fold difference in affinity that is further amplified at transcriptional activation level [1]. Moreover, the 9-nitro isomer demonstrates differential activation of stress kinase pathways (e.g., distinct JNK vs. p38 dependency) compared to 10-nitrooleic acid in keratinocytes [2]. Procurement of the single, defined regioisomer is therefore mandatory for reproducible SAR campaigns, target engagement studies, and any investigation aiming to assign biological activity to a specific nitration position.

Quantitative Differentiation of 9-Nitro-octadeca-9-enoic Acid from Closest Analogs


PPARγ Binding Affinity: 9-Nitro vs. 10-Nitro vs. 12-Nitro Regioisomers

In a competitive ligand-binding assay using PPARγ ligand-binding domain, E-9-NO₂-18:1 (9-nitrooleic acid) exhibited an IC₅₀ of 0.98 µM. This represents a 1.64-fold higher affinity compared to the 10-nitro regioisomer (IC₅₀ = 1.61 µM) but a 25-fold lower affinity than the 12-nitro analog E-12-NO₂-18:1 (IC₅₀ = 0.039 µM) [1]. The clinically used PPARγ agonist rosiglitazone showed an IC₅₀ of 0.25 µM in the same assay [1]. The rank order of binding affinity (12-NO₂ >> rosiglitazone > 9-NO₂ > 10-NO₂) demonstrates that nitration position, not merely the presence of the nitroalkene moiety, governs receptor interaction [1].

PPARγ Nuclear Receptor Metabolic Disease

PPARγ Transcriptional Activation: Concentration-Dependent Efficacy Profile

E-9-NO₂-18:1 (9-nitrooleic acid) demonstrated concentration-dependent PPARγ activation that deviated markedly from the saturable kinetics of nitrated linoleic acid derivatives [1]. At 0.1 µM, E-9-NO₂-18:1 supported little or no PPARγ-dependent transcription, whereas the 12-nitro analog E-12-NO₂-18:1 and rosiglitazone both induced robust activation at this low concentration [1]. At 3 µM, E-9-NO₂-18:1 activated PPARγ to a level comparable with other nitroalkenes, yet its dose-response curve at higher concentrations (>2 µM) exhibited a non-saturating, near-exponential increase, unlike the clearly saturable responses of nitrated 1,4-dienoic fatty acids [1]. This biphasic, non-classical activation profile is unique to monoenoic nitro-fatty acids and has mechanistic implications for ligand-binding domain stoichiometry.

PPARγ Reporter Gene Assay Transcriptional Activation

Xanthine Oxidoreductase (XOR) Inhibition: Irreversible vs. Reversible Mechanisms

Nitro-oleic acid (OA-NO₂, a mixture of 9- and 10-nitro regioisomers) inhibits XOR activity with an IC₅₀ of 0.6 µM in a concentration-dependent, irreversible manner that is not reversed by thiol reagents including glutathione, β-mercaptoethanol, or dithiothreitol [1]. By contrast, the clinically used XOR inhibitor allopurinol is a reversible, substrate-competitive inhibitor. In cell-based assays, OA-NO₂ more potently inhibited cell-associated XOR-dependent superoxide (O₂·¯) production than allopurinol [1]. Structure-function analysis demonstrated that the carboxylic acid moiety, unsaturation, and nitration at the 9- or 10-olefinic carbon are all required for XOR inhibition, establishing that the 9-nitro structural motif is essential for this irreversible inhibitory phenotype [1].

Xanthine Oxidoreductase Enzyme Inhibition Oxidative Stress

In Vivo Metabolic Profile: Insulin Sensitization Without Weight Gain vs. Rosiglitazone

In ob/ob diabetic mice, administration of nitro-oleic acid (NO₂-OA, comprising both 9- and 10-nitro regioisomers) reduced blood glucose with efficacy comparable to rosiglitazone but without the adverse effect of body weight gain [1]. Over a 25-day study, ob/ob mice receiving NO₂-OA showed an initial decrease in body weight (days 0–10) followed by weight stabilization, whereas rosiglitazone-treated animals exhibited steady weight gain throughout the study [1]. Furthermore, NO₂-OA pre-treatment enhanced insulin sensitivity in ob/ob mice, causing a substantial drop in blood glucose upon insulin challenge, while rosiglitazone failed to improve insulin responsiveness in the same model [1]. These divergent in vivo effects are attributed to distinct PPARγ binding modes: NO₂-OA covalently modifies Cys285 in the PPARγ ligand-binding pocket, whereas rosiglitazone binds non-covalently [1].

Type 2 Diabetes Insulin Sensitivity In Vivo Pharmacology

Regioisomer-Specific Synthesis: (E)-9-Nitro vs. (Z)-9-Nitro and 10-Nitro Diastereomers

The first regio- and stereospecific synthesis of (E)-9-nitrooctadec-9-enoic acid was reported via a Henry condensation between a nine-carbon nitro component and a nine-carbon aldehyde, yielding the pure (E)-9-nitro isomer without contamination by the 10-nitro regioisomer or (Z)-diastereomer [1]. This synthetic route enables production of isomerically pure material, as opposed to the approximately 1:1 mixture of 9- and 10-nitro regioisomers obtained from non-specific nitration of oleic acid [2]. Subsequent work described a scalable synthesis of all four possible diastereomers of nitrooleic acid: (E)- and (Z)-, 9- and 10-nitro-octadec-9-enoic acids, confirming that stereochemistry at the double bond and nitration position are independently controllable [3]. Commercially available 9-nitrooleic acid is specified as the (E)-isomer with >98% purity , ensuring that biological effects can be unambiguously attributed to a single, defined molecular species.

Synthetic Chemistry Stereochemistry Quality Control

Stress Kinase Pathway Activation: 9-Nitro vs. 10-Nitro Differential Signaling

In mouse keratinocytes, both 9-nitrooleic acid (9-NO) and 10-nitrooleic acid (10-NO) at 5–25 µM upregulated HO-1, hsp27, hsp70, and glutathione S-transferases; however, the signaling mechanisms differed [1]. 9-NO-induced HO-1 and hsp27 expression was suppressed by JNK inhibition, whereas p38 inhibition did not affect 9-NO-mediated induction [1]. In contrast, 10-NO-mediated stress protein induction exhibited a distinct MAP kinase dependency pattern [1]. Furthermore, 9-NO and 10-NO both upregulated caveolin-1, but the magnitude and kinetics of induction were regioisomer-dependent [1]. These data indicate that despite broadly overlapping gene expression profiles, the upstream signaling cascades engaged by each regioisomer are non-redundant.

MAP Kinase Keratinocyte Stress Response

High-Value Research Applications of 9-Nitro-octadeca-9-enoic Acid


PPARγ Structure-Activity Relationship (SAR) Studies

9-Nitrooleic acid serves as an essential tool compound for dissecting how nitration position on the octadecenoic acid scaffold modulates PPARγ binding affinity and transcriptional activation. Its intermediate IC₅₀ of 0.98 µM at PPARγ and its non-saturating dose-response profile at concentrations above 2 µM provide a reference point distinct from the high-potency 12-nitro analog (IC₅₀ = 0.039 µM) and the 10-nitro regioisomer (IC₅₀ = 1.61 µM) [1]. Computational docking studies and mutational analyses benefit from the defined (E)-geometry and single nitration site to model covalent interactions with Cys285 in the PPARγ ligand-binding pocket [2].

Xanthine Oxidoreductase (XOR) Irreversible Inhibition Research

For studies of XOR-dependent oxidative stress in endothelial cells, 9-nitrooleic acid provides an irreversible, covalent inhibition mechanism (IC₅₀ = 0.6 µM) that is mechanistically distinct from reversible inhibitors such as allopurinol [1]. The compound more potently suppresses cell-associated XOR-derived superoxide production than allopurinol, making it suitable for investigating sustained XOR inactivation in models of ischemia-reperfusion injury, hyperuricemia, and vascular inflammation [1].

Metabolic Disease Pharmacology: PPARγ-Mediated Insulin Sensitization

In vivo studies in ob/ob mice demonstrate that nitro-oleic acid (9- and 10-nitro mixture) attenuates hyperglycemia and enhances insulin sensitivity without the body weight gain associated with rosiglitazone [1]. Procurement of the pure 9-nitro regioisomer enables researchers to determine whether this favorable metabolic profile maps specifically to the 9-nitro position, a critical question for developing next-generation PPARγ modulators that uncouple therapeutic efficacy from adipogenic side effects [1].

Nitro-Fatty Acid Signaling in Skin Inflammation Models

In keratinocyte biology, 9-nitrooleic acid induces stress proteins HO-1, hsp27, and hsp70 via a JNK-dependent but p38-independent mechanism, a signaling signature that differs from 10-nitrooleic acid [1]. This regioisomer-specific pathway engagement makes 9-nitrooleic acid the appropriate choice for investigating nitro-fatty acid signaling in epidermal inflammation, wound healing, and UV-induced stress responses [1].

Quote Request

Request a Quote for 9-Nitro-octadeca-9-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.